![molecular formula C19H22N2O3 B2868311 2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1428363-52-3](/img/structure/B2868311.png)
2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
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Description
“2-Phenoxy-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one” is a compound that belongs to a class of organic compounds known as 1-phenyltetrahydroisoquinolines . These compounds contain a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study synthesized a line of 4-(piperidin-1-yl)pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine nucleus, which is a six-membered ring containing one nitrogen atom . It also contains a pyridine moiety, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Medicinal Chemistry: Synthesis of Novel Therapeutics
This compound is utilized in the synthesis of novel therapeutic agents due to its structural complexity and potential biological activity. It serves as a key intermediate in the development of drugs that target a variety of diseases, leveraging its ability to bind with different biological targets .
properties
IUPAC Name |
2-phenoxy-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-15(23-16-7-3-2-4-8-16)19(22)21-13-10-17(11-14-21)24-18-9-5-6-12-20-18/h2-9,12,15,17H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAABFKCKIWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CC=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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